molecular formula C15H22N2O4 B14027398 (S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid

(S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid

Cat. No.: B14027398
M. Wt: 294.35 g/mol
InChI Key: KIVVEDHSKCDYKW-LBPRGKRZSA-N
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Description

(S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the amino acid precursor, which undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the Boc group.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Free amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group can be removed under specific conditions to reveal the active amine, which can then interact with biological targets. The pyridine ring may also play a role in binding to specific sites on proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-methyl 3-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoate
  • 3-(tert-butoxycarbonyl-methyl-amino)-3-pyridin-3-yl-propionic acid

Uniqueness

(S)-2-((Tert-butoxycarbonyl)amino)-5-(pyridin-3-YL)pentanoic acid is unique due to its specific structural features, including the presence of both the Boc-protected amine and the pyridine ring

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-pyridin-3-ylpentanoic acid

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-4-6-11-7-5-9-16-10-11/h5,7,9-10,12H,4,6,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

KIVVEDHSKCDYKW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC1=CN=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC1=CN=CC=C1)C(=O)O

Origin of Product

United States

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